molecular formula C12H8N2O2S B5518809 N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5518809
M. Wt: 244.27 g/mol
InChI Key: HECFXPIAZMNJCI-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a compound that features a thiazole ring and a benzofuran moiety Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while benzofurans are bicyclic structures consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the condensation of a thiazole derivative with a benzofuran carboxylic acid. One common method involves the reaction of 2-aminothiazole with 2-benzofuran carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to the combination of the thiazole and benzofuran rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECFXPIAZMNJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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